
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” involves the use of copper chromite in quinoline at 180°C for 1 hour under microwave irradiation . The reaction mixture is then purified by silica gel column chromatography eluting with chloroform . The yield of this reaction is approximately 66% .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” consists of a pyrrole ring attached to a cyclopropyl group and a carboxylate group . The InChI Key for this compound is QTUAIBRPGOPEFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.08 . Its water solubility is 1.27 mg/ml .Scientific Research Applications
Natural Product Isolation and Origins
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate (abbreviated as Py-2-C ) has been isolated from several natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, it shares a structural skeleton with pyrraline, a well-known diabetes molecular marker. Pyrraline is produced through sequential reactions in vivo, emphasizing the significance of the Py-2-C skeleton .
Physiological Activities and Health Implications
The biological functions of molecules containing the Py-2-C group are diverse. Researchers have explored their physiological activities, including potential health benefits. While more studies are needed, Py-2-C derivatives may contribute to overall well-being and could be relevant in preventive treatments for lifestyle-related diseases such as diabetes, heart disease, and cancer .
Advanced Glycation End Products (AGEs) and Diabetes
In the context of diabetes, Py-2-C is linked to the formation of advanced glycation end products (AGEs). These AGEs result from complex reactions between glucose and amino acids. Early detection of diabetes often involves monitoring metabolites produced during these reactions. Py-2-C derivatives, including pyrraline, play a role in this process .
Chemical and Organic Intermediates
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate serves as a chemical and organic intermediate. Its applications extend beyond natural product research. Researchers use it in synthetic pathways to create more complex compounds or modify existing ones .
Anticancer Potential
While not directly studied for its anticancer properties, related pyrrole derivatives have shown promise. Researchers have explored pyrrole-containing compounds in cancer therapy due to their unique structures and potential interactions with cellular processes. Further investigations into Py-2-C’s effects on cancer cells are warranted .
Flavor and Fragrance Chemistry
Interestingly, certain pyrrolyl esters, including derivatives of Py-2-C, exhibit distinct odor characteristics. For example, benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate have sweet and acid aromas. These compounds find applications in flavor and fragrance industries .
Safety and Hazards
properties
IUPAC Name |
methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-7(5-10-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUAIBRPGOPEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)
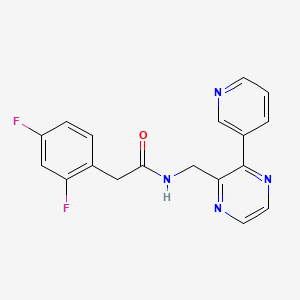
![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)

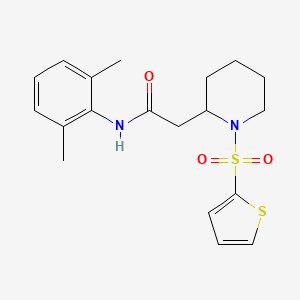
![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)
![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)
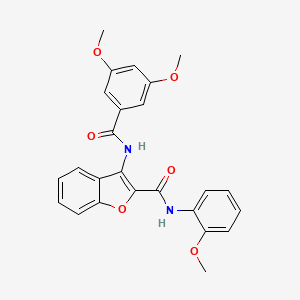

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)
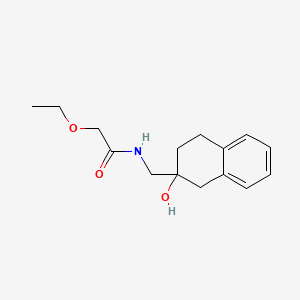
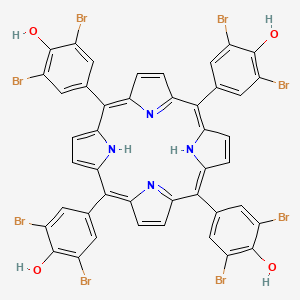
![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)